

# NVS-STG2: A Technical Guide to a Novel STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **NVS-STG2**, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. **NVS-STG2** represents a new class of STING activators, functioning as a molecular glue to induce potent anti-tumor immunity.

## **Discovery and Development**

**NVS-STG2** was identified through a series of functional screens of a proprietary compound library conducted by Novartis in collaboration with researchers at the University of Texas Southwestern Medical Center.[1] The screening effort aimed to discover novel activators of human STING.[2][3] This led to the identification of a lead compound, which underwent structural modifications and chemical refinement to yield the more potent **NVS-STG2**.[1] The discovery of **NVS-STG2** and its unique mechanism of action was published in Nature Chemical Biology.[1]

# Mechanism of Action: A Molecular Glue for STING Activation

**NVS-STG2** employs a novel mechanism to activate the STING pathway, acting as a "molecular glue". Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, **NVS-STG2** targets the transmembrane domain.







Cryo-electron microscopy (Cryo-EM) studies have revealed that **NVS-STG2** binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding strengthens the interface between these dimers, promoting the formation of higher-order STING oligomers. The activation of STING is dependent on this high-order oligomerization. This allosteric activation mechanism is distinct from other known STING agonists.

The specific interactions involve the carboxylic acid of **NVS-STG2** forming a salt bridge with arginine 95 (R95) and electrostatic interactions with arginine 94 (R94) at the cytosolic end of the third transmembrane domain of a neighboring STING dimer.

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway for **NVS-STG2**-mediated STING activation:



#### **NVS-STG2 Signaling Pathway**



Click to download full resolution via product page



Caption: **NVS-STG2** binds to STING dimers, inducing oligomerization and downstream signaling.

#### **Preclinical Data**

NVS-STG2 has demonstrated potent and specific activity in a variety of preclinical models.

**In Vitro Activity** 

| Assay Type                 | Cell Line                          | Parameter                 | Result                                                 |
|----------------------------|------------------------------------|---------------------------|--------------------------------------------------------|
| Reporter Gene Assay        | THP1-Dual                          | ISRE-Luc Expression       | AC50 = 5.2 μM                                          |
| Phosphorylation<br>Assay   | HEK293T (STING co-<br>transfected) | IRF3 Phosphorylation      | Induced STING-<br>dependent<br>phosphorylation         |
| Translocation/Aggreg ation | 293T cells                         | STING Puncta<br>Formation | Caused bright punctate structures with wild-type STING |
| Oligomerization Assay      | Purified hSTING protein            | Higher-Order<br>Oligomers | Induced formation of higher-order oligomers            |
| Cytokine Production        | Human PBMCs                        | IFNβ Production           | Induced high levels,<br>comparable to<br>cGAMP         |

## **In Vivo Antitumor Activity**

**NVS-STG2** has shown significant anti-tumor activity in syngeneic mouse models with human STING knock-in.



| Tumor Model             | Mouse Strain    | Dosing Regimen                                             | Key Findings                                                                             |
|-------------------------|-----------------|------------------------------------------------------------|------------------------------------------------------------------------------------------|
| MC38 Colon<br>Carcinoma | hSTING knock-in | 800 μg, intratumoral injection (3 times)                   | Significantly slowed tumor growth                                                        |
| B16-SIY Melanoma        | hSTING knock-in | 400 μg, 800 μg,<br>intratumoral injection<br>(single dose) | Dose-dependent induction of T cell priming response; Significant increase in plasma IFNy |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of these findings.

# **ISRE-Luc Reporter Gene Assay in THP1-Dual™ Cells**

- Cell Seeding: Seed THP1-Dual<sup>™</sup> cells (InvivoGen) in a 96-well plate at a density of 100,000 cells per well in 180 µL of complete growth medium.
- Compound Addition: Prepare serial dilutions of NVS-STG2 in DMSO and add to the wells (final DMSO concentration <0.5%).</li>
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Lysis and Reporter Detection: Lyse the cells and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.
- Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50.

#### STING-Dependent IRF3 Phosphorylation Assay

- Transfection: Co-transfect HEK293T cells with plasmids encoding human STING and FLAGtagged IRF3.
- Compound Treatment: 24 hours post-transfection, treat the cells with NVS-STG2 (e.g., 50 μM) or vehicle control for 16 hours.



- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IRF3 (Ser366) and total IRF3.
- Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A generalized workflow for in vitro characterization of NVS-STG2.

### **Conclusion and Future Directions**



**NVS-STG2** is a promising new STING agonist with a unique molecular glue mechanism of action. Its ability to potently activate the STING pathway and elicit anti-tumor immune responses in preclinical models highlights its therapeutic potential. The distinct binding site of **NVS-STG2** on the STING transmembrane domain offers a new avenue for the development of next-generation STING agonists. Furthermore, **NVS-STG2** may act synergistically with other STING activators, such as cGAMP, opening possibilities for combination therapies in immuno-oncology. Further research is warranted to explore the clinical utility of **NVS-STG2** and similar compounds in the treatment of cancer. As of late 2025, there is no publicly available information regarding **NVS-STG2** entering clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NVS-STG2: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 2. Activation of human STING by a molecular glue-like compound OAK Open Access Archive [oak.novartis.com]
- 3. Activation of human STING by a molecular glue-like compound PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NVS-STG2: A Technical Guide to a Novel STING Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930263#discovery-and-development-of-nvs-stg2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com